What are the physical properties of 4-Ethoxybutan-1-ol?
What are the physical properties of 4-Ethoxybutan-1-ol?
An In-Depth Technical Guide to the Physical Properties of 4-Ethoxybutan-1-ol
Introduction
4-Ethoxybutan-1-ol (CAS No. 111-73-9) is an organic compound featuring both an ether and a primary alcohol functional group.[1][2] This bifunctional nature imparts a unique set of physical and chemical properties, making it a subject of interest as a solvent, a chemical intermediate in organic synthesis, and potentially as a flavoring agent.[1][3] Structurally, it consists of a four-carbon butane chain with a hydroxyl group at one terminus (position 1) and an ethoxy group at the other (position 4).[1] This guide provides a comprehensive overview of the key physical properties of 4-Ethoxybutan-1-ol, grounded in established data and supplemented with detailed experimental protocols for their determination, designed for professionals in research and drug development.
Molecular Structure and its Influence on Physical Properties
The physical characteristics of 4-Ethoxybutan-1-ol are a direct consequence of its molecular architecture. The molecule possesses a terminal hydroxyl (-OH) group, which is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[4][5] It also contains an ether linkage (-O-), which can act as a hydrogen bond acceptor.[4][5] These hydrophilic features are counterbalanced by a six-carbon aliphatic backbone (four in the butane chain and two in the ethyl group), which contributes nonpolar, hydrophobic character. This amphiphilic nature—having both polar and nonpolar regions—governs its solubility, boiling point, and solvent capabilities.
Caption: Molecular Structure of 4-Ethoxybutan-1-ol.
Summary of Physical Properties
The physical properties of 4-Ethoxybutan-1-ol have been reported across various chemical data sources. It is important to note the slight variations in values, which can arise from different experimental conditions or measurement purities.
| Property | Value | Source(s) |
| CAS Number | 111-73-9 | [2][4][5] |
| Molecular Formula | C₆H₁₄O₂ | [1][3][4] |
| Molecular Weight | 118.17 g/mol | [1][2][3] |
| Appearance | Colorless liquid, mild ether-like odor | [1][3] |
| Boiling Point | 171 to 189.6 °C at 760 mmHg | [1][3][4][5] |
| Melting Point | -70 to -90 °C | [1][3] |
| Density | 0.88 to 0.899 g/cm³ | [1][3][4][5] |
| Flash Point | 49 to 56.9 °C | [1][4][5] |
| Vapor Pressure | 0.224 mmHg at 25 °C | [4] |
| Water Solubility | Slightly to moderately soluble | [1][3] |
| logP (Octanol-Water Partition Coefficient) | 0.8 | [2][4] |
Detailed Analysis of Key Physical Properties
Boiling and Melting Points
The boiling point of 4-Ethoxybutan-1-ol is significantly higher than that of non-polar alkanes of similar molecular weight due to the strong intermolecular hydrogen bonding afforded by its hydroxyl group. The reported range of 171-189.6 °C reflects a compound with relatively low volatility.[1][3][4][5] Its very low melting point (as low as -90 °C) indicates that the molecule does not pack efficiently into a stable crystal lattice, remaining in a liquid state across a wide temperature range.[1]
Solubility Profile
The solubility of an organic molecule is dictated by the principle of "like dissolves like." 4-Ethoxybutan-1-ol provides a classic example of amphiphilic character.
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In Water: The hydroxyl group can form hydrogen bonds with water molecules, promoting solubility.[3] However, the six-carbon aliphatic chain is hydrophobic and disrupts the water's hydrogen-bonding network. The result is moderate or slight solubility in water.[1][3] As the carbon chain length in similar alcohol-ethers increases, water solubility is expected to decrease.[6]
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In Organic Solvents: It is miscible with most common organic solvents.[1] Its hydrophobic chain interacts favorably with nonpolar solvents like toluene or hexane via van der Waals forces, while the polar functional groups allow it to dissolve in polar organic solvents like ethanol or acetone. This versatile solubility makes it an effective co-solvent to bridge polar and nonpolar phases.
Density
With a density reported in the range of 0.88 to 0.899 g/cm³, 4-Ethoxybutan-1-ol is less dense than water.[1][3][4][5] This is typical for acyclic ethers and alcohols that do not contain heavy atoms.
Flash Point and Safety Considerations
The flash point, ranging from 49 to 56.9 °C, classifies 4-Ethoxybutan-1-ol as a flammable liquid.[1][2][4][5] This temperature is the lowest at which its vapors will ignite in the presence of an ignition source. Consequently, proper safety precautions, such as working in a well-ventilated area and avoiding open flames, are essential. The compound is also reported to cause skin and eye irritation.[1][2]
Experimental Methodologies for Property Determination
For researchers requiring precise characterization, standardized protocols are crucial. The following sections detail robust methodologies for determining key physical properties.
Protocol 1: Determination of Boiling Point by Distillation
This method provides a precise boiling point at a given atmospheric pressure and serves as a means of purification.
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A pure compound exhibits a sharp, stable boiling point range. The use of boiling chips prevents bumping (sudden, violent boiling) by providing nucleation sites for smooth bubble formation.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer with its bulb placed just below the side-arm of the distillation head, and a receiving flask.
-
Sample Preparation: Add 15-20 mL of 4-Ethoxybutan-1-ol and 2-3 boiling chips to the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Observe the vapor rising and condensing. The temperature will stabilize as the vapor continuously bathes the thermometer bulb.
-
Data Recording: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask at a steady rate (e.g., one drop per second). This stable temperature is the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure and, if necessary, use a nomograph to correct the observed boiling point to the standard pressure of 760 mmHg.
Caption: Workflow for Boiling Point Determination.
Protocol 2: Determination of Density using a Pycnometer
This protocol yields highly accurate and reproducible density values, essential for quantitative analysis and quality control.
Causality: A pycnometer is a flask with a precisely known volume. By measuring the mass of the empty pycnometer, the pycnometer filled with a reference liquid (like deionized water), and the pycnometer filled with the sample liquid, the density of the sample can be calculated with high precision.[7][8] Maintaining a constant temperature is critical because a liquid's volume, and thus its density, is temperature-dependent.[7]
Methodology:
-
Cleaning and Drying: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper (m_pyc).
-
Calibration with Water: Fill the pycnometer with deionized water and place it in a constant-temperature water bath (e.g., 20.0 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, stopper the pycnometer, and dry the outside.
-
Mass with Water: Weigh the water-filled pycnometer (m_water).
-
Volume Calculation: Calculate the exact volume of the pycnometer (V_pyc) using the known density of water (ρ_water) at the measurement temperature: V_pyc = (m_water - m_pyc) / ρ_water.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with 4-Ethoxybutan-1-ol, equilibrate it at the same temperature, adjust the volume, and dry the exterior.
-
Mass with Sample: Weigh the sample-filled pycnometer (m_sample).
-
Density Calculation: Calculate the density of the sample (ρ_sample): ρ_sample = (m_sample - m_pyc) / V_pyc.
Protocol 3: Qualitative Solubility Assessment
This systematic approach determines the solubility class of a compound, providing insights into its functional groups.[9][10]
Causality: Solubility in different aqueous media (neutral, acidic, basic) can indicate the presence of acidic or basic functional groups.[9] Since 4-Ethoxybutan-1-ol is a neutral compound (neither significantly acidic nor basic), it is not expected to show enhanced solubility in 5% HCl or 5% NaOH compared to water. Its solubility in organic solvents is tested to confirm its behavior with polar and nonpolar media.
Methodology:
-
Water Solubility: In a test tube, add ~0.1 mL of 4-Ethoxybutan-1-ol to 3 mL of deionized water. Agitate the mixture. Observe if one phase forms (soluble), two distinct layers form (insoluble), or the solution becomes cloudy (partially soluble).
-
Solubility in 5% NaOH: Repeat step 1 using a 5% aqueous sodium hydroxide solution. Observe for any change in solubility compared to water.
-
Solubility in 5% HCl: Repeat step 1 using a 5% aqueous hydrochloric acid solution. Observe for any change in solubility.
-
Solubility in Organic Solvents: Repeat step 1 using various organic solvents, such as ethanol (polar protic), acetone (polar aprotic), and toluene (nonpolar). Record observations.
Conclusion
4-Ethoxybutan-1-ol is a colorless, flammable liquid whose physical properties are defined by the interplay between its hydrophilic hydroxyl/ether groups and its hydrophobic alkyl chain. Its high boiling point and low melting point give it a wide liquid range, while its amphiphilic character makes it a versatile solvent. The methodologies detailed herein provide a framework for the accurate and reliable characterization of these properties, ensuring data integrity for research, development, and quality control applications.
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